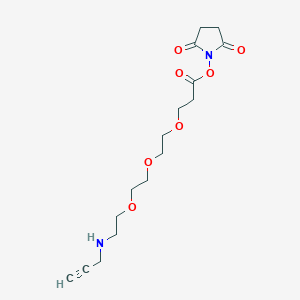

Propargyl-NH-PEG3-C2-NHS ester

Description

The exact mass of the compound this compound is 356.15835111 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(prop-2-ynylamino)ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O7/c1-2-6-17-7-9-23-11-13-24-12-10-22-8-5-16(21)25-18-14(19)3-4-15(18)20/h1,17H,3-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLIFODILFXXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401178923 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214319-94-4 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214319-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 4,7,10-trioxa-13-azahexadec-15-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401178923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Propargyl-NH-PEG3-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics.[1][2] This linker molecule is comprised of three key components: an N-hydroxysuccinimide (NHS) ester, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group.

The NHS ester facilitates covalent attachment to primary amines, such as the lysine (B10760008) residues on antibodies, forming a stable amide bond. The propargyl group provides a terminal alkyne handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, enabling the efficient and specific attachment of a payload molecule containing an azide (B81097) group.[1][3] The hydrophilic PEG3 spacer enhances the solubility of the resulting conjugate in aqueous media, which can improve the pharmacokinetic properties of the final biotherapeutic.[3]

This technical guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in research and drug development.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 7,10,13-trioxa-4-azahexadec-1-yn-16-oate | MedChemExpress |

| CAS Number | 1214319-94-4 | MedChemExpress |

| Molecular Formula | C16H24N2O7 | MedChemExpress |

| Molecular Weight | 356.37 g/mol | MedChemExpress |

| Purity | Typically >95% (can degrade over time) | Precise PEG |

| Solubility | Soluble in DMSO, DMF | MedChemExpress |

| Storage Conditions | -20°C, desiccated | MedChemExpress |

Key Applications

The unique trifunctional structure of this compound makes it a versatile tool for a range of bioconjugation applications:

-

Antibody-Drug Conjugate (ADC) Development: This is a primary application where the linker is used to attach a cytotoxic drug (payload) to a monoclonal antibody (mAb). The mAb directs the ADC to a specific target, such as a cancer cell, and upon internalization, the payload exerts its therapeutic effect.

-

PROTAC Development: In the field of PROteolysis TArgeting Chimeras (PROTACs), this linker can be used to connect a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, leading to the degradation of the target protein.

-

Biomolecule Labeling: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or other biomolecules containing primary amines. This is useful for a variety of research applications, including immunoassays, fluorescence microscopy, and flow cytometry.

-

Surface Modification: The NHS ester can be used to immobilize the linker onto amine-functionalized surfaces, providing a platform for the subsequent attachment of azide-containing molecules via click chemistry.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound. These are generalized protocols and may require optimization for specific applications.

Protocol for Antibody Modification with this compound

This protocol describes the modification of an antibody with the propargyl linker to introduce alkyne groups.

Materials:

-

Antibody (in an amine-free buffer, e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography, dialysis cassettes)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If the antibody solution contains primary amines (e.g., Tris buffer or glycine), it must be exchanged into an appropriate buffer like PBS.

-

Adjust the antibody concentration to 2-10 mg/mL in the Reaction Buffer.

-

-

Linker Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2 hours on ice. Protect from light if the payload is light-sensitive.

-

-

Quenching:

-

Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the excess linker and byproducts by purifying the alkyne-modified antibody using size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the alkyne-modified antibody and an azide-containing payload.

Materials:

-

Alkyne-modified antibody

-

Azide-containing payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA)

-

Reaction Buffer (e.g., PBS)

-

Purification system (e.g., size-exclusion chromatography, affinity chromatography)

Procedure:

-

Reactant Preparation:

-

Prepare a stock solution of the azide-containing payload in a suitable solvent (e.g., DMSO).

-

Prepare stock solutions of CuSO4, sodium ascorbate (B8700270), and the copper ligand in water.

-

-

Click Reaction:

-

In a reaction vessel, combine the alkyne-modified antibody and the azide-containing payload (typically at a 1.5- to 5-fold molar excess over the antibody).

-

In a separate tube, pre-mix the CuSO4 and the copper ligand.

-

Add the CuSO4/ligand complex to the antibody/payload mixture.

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of the catalyst components are typically in the range of 0.1-1 mM for CuSO4 and 1-5 mM for sodium ascorbate.

-

Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by techniques such as HPLC or SDS-PAGE.

-

-

Purification:

-

Purify the resulting antibody-drug conjugate to remove excess payload, catalyst, and other reagents. This can be achieved using size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or affinity chromatography (e.g., Protein A).

-

Mandatory Visualizations

Chemical Structure and Functional Groups

Caption: Functional components of this compound.

Experimental Workflow: Antibody Modification

Caption: Workflow for antibody modification with the propargyl linker.

Experimental Workflow: Click Chemistry Conjugation

Caption: Workflow for CuAAC "click" conjugation to the modified antibody.

Conclusion

This compound is a powerful and versatile tool for the construction of complex bioconjugates. Its well-defined structure, incorporating an amine-reactive NHS ester, a hydrophilic PEG spacer, and a click-ready propargyl group, provides researchers with a robust method for linking molecules of interest to proteins and other biomolecules. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this linker in a variety of research and development settings, particularly in the burgeoning field of antibody-drug conjugates. As with any chemical methodology, optimization of reaction conditions for each specific application is crucial to achieving the desired outcome.

References

Propargyl-NH-PEG3-C2-NHS Ester: A Technical Guide for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of Propargyl-NH-PEG3-C2-NHS ester, a heterobifunctional crosslinker integral to the advancement of bioconjugation and targeted therapeutics. This document details its chemical characteristics, provides structured data for easy reference, and outlines key experimental protocols for its use.

Core Structure and Properties

This compound is a non-cleavable linker molecule featuring three key functional components: a propargyl group containing a terminal alkyne, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1] This strategic design enables a two-step sequential conjugation, making it a valuable tool in the synthesis of complex biomolecules, most notably antibody-drug conjugates (ADCs).[1][2]

The NHS ester facilitates the covalent attachment to primary amines, such as the lysine (B10760008) residues on antibodies, through the formation of a stable amide bond.[3][4] The terminal alkyne of the propargyl group is then available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with an azide-modified molecule, such as a cytotoxic drug.[1][5] The PEG3 spacer enhances solubility in aqueous environments and provides spatial separation between the conjugated molecules.[6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₁₆H₂₄N₂O₇ | [7] |

| Molecular Weight | 356.38 g/mol | [7] |

| CAS Number | 1214319-94-4 | [7] |

| Appearance | White solid | [6] |

| Purity | Typically >95% (as determined by HPLC) | [8] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | [6][8] |

| Storage Conditions | Short term (days to weeks): 0 - 4 °C, dry and dark. Long term: -20 °C | [6][9] |

Experimental Protocols

Detailed methodologies for the two primary reactions involving this compound are provided below. These protocols are generalized and may require optimization for specific applications.

Protocol 1: NHS Ester-Mediated Protein Conjugation

This protocol outlines the steps for conjugating the NHS ester moiety of the linker to primary amines on a protein, such as an antibody.

Materials:

-

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5[3][10]

-

Quenching solution: 1 M Tris-HCl or Glycine, pH 7.4

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the reaction.[10]

-

Linker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-20 mM.[11]

-

Conjugation Reaction: Add a 5-20 fold molar excess of the linker stock solution to the protein solution. The optimal ratio should be determined empirically.[3]

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rocking, protected from light.[10][11]

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[11]

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-modified molecule to the propargyl-functionalized protein.

Materials:

-

Propargyl-modified protein (from Protocol 2.1)

-

Azide-containing molecule (e.g., cytotoxic drug)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Reducing agent: Sodium ascorbate (B8700270)

-

Copper-stabilizing ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Reaction Buffer: Amine-free buffer such as PBS or Tris-buffered saline (TBS)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).

-

Prepare a fresh 100 mM stock solution of sodium ascorbate in water.[5]

-

Prepare a 20 mM stock solution of CuSO₄ in water.[12]

-

Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.[12]

-

-

Reaction Mixture Assembly:

-

In a microcentrifuge tube, combine the propargyl-modified protein and the azide-containing molecule (typically at a 2 to 10-fold molar excess over the protein).

-

Prepare a premix of CuSO₄ and the copper ligand. A 1:5 molar ratio of copper to ligand is often used.[12]

-

Add the CuSO₄/ligand premix to the protein/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[12]

-

-

Initiation of Click Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the reaction.[5][12]

-

Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.

-

Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove the catalyst, excess reagents, and byproducts.

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).

Caption: Experimental workflow for NHS ester-mediated protein conjugation.

Caption: Experimental workflow for the CuAAC "click" reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. synmedchem.com [synmedchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy Propargyl-PEG1-NHS ester | 1174157-65-3 | >98% [smolecule.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 12. jenabioscience.com [jenabioscience.com]

An In-depth Technical Guide to the Mechanism of Action of Propargyl-NH-PEG3-C2-NHS Ester

Introduction

Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional crosslinker meticulously designed for advanced bioconjugation applications, particularly in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular assemblies.[1][2][3] This reagent facilitates a precise, two-step covalent linkage between two molecules, leveraging distinct and highly specific chemical reactions. Its structure comprises three key functional moieties: an N-hydroxysuccinimide (NHS) ester for amine reactivity, a terminal propargyl group for bioorthogonal click chemistry, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation.[1][4][5] This guide provides a detailed examination of the mechanism of action for each component, experimental protocols, and a summary of quantitative operational parameters.

Core Functional Moieties and Their Mechanisms of Action

The functionality of this compound is defined by its three distinct chemical components.

N-Hydroxysuccinimide (NHS) Ester: The Amine-Reactive Anchor

The NHS ester is an activated ester designed for the specific and efficient modification of primary and secondary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides.[6][7]

Mechanism of Action: The conjugation process is initiated by a nucleophilic acyl substitution reaction. A primary amine on a target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.[8] This leads to the formation of a stable and irreversible amide bond, with the concomitant release of N-hydroxysuccinimide as a byproduct.[9] This reaction is highly selective for amines under controlled pH conditions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 【this compound】this compound CAS号:1214319-94-4【结构式 性质 活性】-化源网 [chemsrc.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. nbinno.com [nbinno.com]

- 8. glenresearch.com [glenresearch.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

An In-depth Technical Guide to Propargyl-NH-PEG3-C2-NHS Ester for Researchers, Scientists, and Drug Development Professionals

Introduction: Propargyl-NH-PEG3-C2-NHS ester is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This molecule features two key reactive groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne (propargyl group). The NHS ester facilitates covalent bond formation with primary amines, such as those found on the surface of proteins like antibodies. The propargyl group enables "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), for the attachment of azide-containing molecules. The inclusion of a polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols.

Core Properties and Specifications

The this compound is a valuable tool for creating stable bioconjugates. Below is a summary of its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₇ | [1][2][3] |

| Molecular Weight | 356.37 g/mol | [1][2] |

| Purity | Typically >95% (HPLC) | [4][5] |

| Appearance | White solid | [4][5] |

| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [4][5][6] |

| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months) at -20°C or -80°C, desiccated. | [4][6][7][8] |

Reaction Mechanisms and Experimental Workflows

The utility of this compound lies in its two distinct reactive functionalities, allowing for a two-step conjugation strategy.

First, the NHS ester reacts with primary amines on a biomolecule, such as the lysine (B10760008) residues of an antibody, to form a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).

Following the initial conjugation and purification, the newly introduced propargyl group can be reacted with an azide-functionalized molecule of interest (e.g., a cytotoxic drug, a fluorescent dye) via CuAAC. This reaction is highly efficient and bioorthogonal.

The overall experimental workflow for creating an antibody-drug conjugate (ADC) using this linker is depicted below.

Detailed Experimental Protocols

Protocol 1: Conjugation of this compound to an Antibody

This protocol outlines the procedure for labeling an antibody with the propargyl linker.

Materials:

-

Antibody of interest (at 1-2 mg/mL in a primary amine-free buffer like PBS)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.0-8.5[]

-

Quenching buffer: 1 M Tris-HCl, pH 7.4

-

Desalting columns for purification[]

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody by dialysis or using a desalting column with the reaction buffer. Adjust the antibody concentration to 1-2 mg/mL.

-

NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10][11]

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the antibody solution.[][10] The final concentration of DMSO should be less than 10% of the total reaction volume to avoid denaturation of the antibody.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation.[]

-

Quenching: (Optional) To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS). The resulting propargylated antibody is ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule to the propargylated antibody.

Materials:

-

Propargylated antibody (from Protocol 1)

-

Azide-modified molecule (e.g., cytotoxic drug)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 100 mM in water)[12]

-

Copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), solution (e.g., 200 mM in water)[12]

-

Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)[12]

-

Purification system (e.g., size exclusion chromatography)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of CuSO₄, THPTA ligand, and sodium ascorbate in water. The azide-modified molecule should be dissolved in a suitable solvent like DMSO or DMF.[12]

-

Reaction Setup: In a reaction tube, combine the propargylated antibody with the azide-modified molecule. A molar ratio of 1:4 to 1:10 (antibody:azide) is typically used.[12]

-

Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions in a 1:2 molar ratio and let it stand for a few minutes to form the Cu(I) complex.[12]

-

Initiation of Click Reaction: Add the premixed catalyst to the antibody-azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentrations of the catalyst components will depend on the specific reaction scale, but typical final concentrations are in the low millimolar range.

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[12]

-

Purification: Purify the final antibody-drug conjugate using size exclusion chromatography or other suitable methods to remove unreacted reagents, catalyst, and byproducts.[]

Potential Challenges and Considerations

-

Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous environments, which competes with the desired amidation reaction.[13][14][15] To minimize this, use anhydrous DMSO for stock solutions, prepare them immediately before use, and maintain the reaction pH between 7.2 and 8.5.[14]

-

Side Reactions of NHS Esters: While highly selective for primary amines, NHS esters can have some reactivity towards other nucleophilic amino acid side chains like serine and threonine, especially at higher pH.[16] This can lead to the formation of less stable ester linkages.

-

Copper Cytotoxicity in CuAAC: The copper catalyst used in CuAAC can be toxic to living cells, which is a consideration for in vivo applications.[17][18] The use of copper-chelating ligands like THPTA can help to mitigate this toxicity.[19]

-

Oxidative Homocoupling in CuAAC: A potential side reaction in CuAAC is the oxidative homocoupling of the alkyne.[20] The inclusion of a reducing agent like sodium ascorbate helps to prevent this by keeping the copper in its +1 oxidation state.[20]

By understanding the core principles and following these detailed protocols, researchers can effectively utilize this compound for the development of novel bioconjugates for a wide range of applications in research and drug development.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. axispharm.com [axispharm.com]

- 13. glenresearch.com [glenresearch.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. benchchem.com [benchchem.com]

- 17. pcbiochemres.com [pcbiochemres.com]

- 18. Click chemistry - Wikipedia [en.wikipedia.org]

- 19. vectorlabs.com [vectorlabs.com]

- 20. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Propargyl-NH-PEG3-C2-NHS Ester: A Bifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propargyl-NH-PEG3-C2-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, proteomics, and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates its reaction mechanisms and workflows through diagrams.

Core Components and Chemical Properties

This compound is a versatile molecule composed of three key functional components:

-

Propargyl Group: A terminal alkyne that serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the highly efficient and specific conjugation to molecules containing an azide (B81097) group.

-

Polyethylene Glycol (PEG) Linker: A three-unit PEG spacer (PEG3) that enhances the solubility and biocompatibility of the conjugate. The PEG linker can also influence the pharmacokinetic properties of the final conjugate, potentially reducing aggregation and immunogenicity.

-

N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins and antibodies.

The combination of these components in a single molecule allows for a sequential and controlled two-step conjugation process, making it a valuable tool for creating complex biomolecular architectures.

Physicochemical and Structural Data

Quantitative data for this compound is summarized in the tables below. It is important to note that slight variations in molecular formula and weight may be reported by different suppliers.

| Property | Value | Source(s) |

| Chemical Name | 2,5-dioxopyrrolidin-1-yl 7,10,13-trioxa-4-azahexadec-1-yn-16-oate | [1] |

| Synonyms | Propargyl-PEG3-NHS ester, Alkyne-PEG3-NHS | |

| CAS Number | 1428629-71-3 | |

| Appearance | Colorless to light yellow liquid or white solid | [2][3] |

| Supplier Data | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Supplier A | C₁₆H₂₄N₂O₇ | 356.38 | >95% |

| Supplier B | C₁₄H₁₉NO₇ | 313.30 | 98% |

Note: The discrepancy in molecular formula and weight is likely due to the definition of the "C2" and "NH" components of the linker by different manufacturers. Researchers should refer to the specific product's technical data sheet.

Solubility and Storage

| Parameter | Details | Source(s) |

| Solubility | Soluble in DMSO (200 mg/mL), DMF, DCM, THF, Chloroform | [2][3] |

| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., nitrogen). The compound is moisture-sensitive. | [2][4] |

| Stability in Solution | When dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. | [2] |

Reaction Mechanisms and Logical Workflow

The utility of this compound lies in its ability to facilitate a two-step conjugation process. This workflow is particularly relevant in the synthesis of Antibody-Drug Conjugates (ADCs), where an antibody is first modified with the linker, followed by the attachment of a cytotoxic drug.

First, the NHS ester of the linker reacts with primary amines (e.g., lysine residues) on the surface of a protein or antibody, forming a stable amide bond. This reaction is typically carried out in a slightly alkaline buffer (pH 7.2-8.5).

Following the initial conjugation and purification, the propargyl group on the antibody-linker conjugate is then available for a highly specific click chemistry reaction with an azide-modified molecule, such as a cytotoxic drug. This copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) forms a stable triazole linkage.

The overall experimental workflow for generating an ADC using this linker is depicted below.

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol for NHS Ester Conjugation to a Protein/Antibody

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein/antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

This compound.

-

Anhydrous DMSO or DMF.

-

Reaction buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5.

-

Quenching buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine (B1666218).

-

Desalting columns or dialysis cassettes for purification.

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.

-

Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

-

Conjugation Reaction: a. Add a calculated molar excess of the linker solution to the protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation. b. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically.

-

Quenching: (Optional but recommended) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted linker and byproducts by using a desalting column, dialysis, or size-exclusion chromatography (SEC).

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-containing molecule to the propargyl-modified protein.

Materials:

-

Propargyl-modified protein from the previous step.

-

Azide-containing molecule (e.g., cytotoxic drug).

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper-binding ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

Procedure:

-

Reaction Setup: In a reaction tube, combine the propargyl-modified protein and the azide-containing molecule. A molar excess of the azide molecule (typically 4 to 10-fold over the antibody) is often used.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often recommended to protect the biomolecule from oxidation.

-

Reaction Initiation: a. Add the pre-mixed copper/ligand solution to the protein/azide mixture. b. Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. It is advisable to protect the reaction from light.

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove the catalyst, excess drug, and other small molecules.

Important Considerations and Best Practices

-

Hydrolysis of NHS Ester: The NHS ester group is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation. The rate of hydrolysis increases with pH. Therefore, it is crucial to work efficiently and use freshly prepared solutions of the linker. The half-life of a typical NHS ester can be several hours at pH 7 but may decrease to minutes at pH 8.6.[5]

-

Reaction pH: The reaction of the NHS ester with primary amines is most efficient at a pH of 7.2 to 8.5.[5] At lower pH, the primary amines are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes significant.

-

Copper-Catalyzed Reactions and Biomolecules: The copper catalyst used in the CuAAC reaction can potentially damage proteins through the generation of reactive oxygen species. The inclusion of a copper-chelating ligand like THPTA can mitigate this effect and also accelerate the reaction.

-

Characterization: It is essential to characterize the final conjugate to determine the drug-to-antibody ratio (DAR) and to confirm the integrity of the biomolecule. Techniques such as hydrophobic interaction chromatography (HIC), mass spectrometry (MS), and UV-Vis spectroscopy are commonly employed.

By understanding the fundamental properties and reaction mechanisms of this compound, researchers can effectively utilize this powerful tool for the precise construction of complex bioconjugates for a wide range of applications in research and therapeutic development.

References

The Propargyl Group: A Keystone for Modern Bioconjugation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The ability to selectively and covalently link molecules to biomacromolecules such as proteins, nucleic acids, and glycans is fundamental to advancing biological research and therapeutic development. The propargyl group (HC≡C−CH₂−), with its terminal alkyne, has emerged as a uniquely powerful and versatile chemical handle for these bioconjugation strategies. Its small size, stability in biological environments, and exceptional reactivity in bioorthogonal "click chemistry" reactions make it an indispensable tool for labeling, tracking, and engineering complex biological systems.

This guide provides a comprehensive technical overview of the propargyl group's central role in bioconjugation, focusing on the underlying chemistry, quantitative performance, and practical applications. Detailed experimental protocols and workflow visualizations are included to facilitate the adoption of these powerful techniques in the laboratory.

Core Chemistry: The Azide-Alkyne Cycloaddition

The utility of the propargyl group in bioconjugation is almost entirely derived from its participation in the Huisgen 1,3-dipolar cycloaddition between its terminal alkyne and an azide (B81097). This reaction forms a highly stable triazole ring, creating a permanent covalent link between two molecules. While the uncatalyzed reaction requires high temperatures, two catalyzed and accelerated versions have been developed that are compatible with biological conditions. These reactions fall under the umbrella of "click chemistry," a class of reactions that are modular, high-yielding, and generate minimal byproducts.[1][2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical "click" reaction.[1] It involves the reaction between a terminal alkyne (from the propargyl group) and an azide, which is dramatically accelerated by a copper(I) catalyst.[3] This reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer.[1][4]

-

Mechanism: The active Cu(I) catalyst is typically generated in situ by reducing a Cu(II) salt (e.g., copper(II) sulfate) with an agent like sodium ascorbate.[5][6] The Cu(I) ion then coordinates with the terminal alkyne of the propargyl group, forming a copper-acetylide intermediate. This intermediate readily reacts with the azide partner, proceeding through a six-membered copper metallacycle to form the stable triazole product and regenerate the catalyst.[5][7]

-

Ligands: To enhance reaction rates and protect biomolecules from oxidative damage caused by reactive oxygen species generated during the reaction, chelating ligands are crucial. Ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) stabilize the catalytically active Cu(I) state.[8][9]

-

Advantages: CuAAC exhibits exceptionally fast reaction kinetics and high yields, making it ideal for in vitro applications where speed and efficiency are paramount.[10][11]

-

Limitations: The primary drawback is the cytotoxicity of the copper catalyst, which can damage cells and living organisms, limiting its use for in vivo studies.[12][13]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is truly bioorthogonal as it requires no exogenous metal catalyst.[12][13]

-

Mechanism: SPAAC utilizes a cyclooctyne (B158145)—an eight-membered ring containing a triple bond—instead of a terminal alkyne. The significant ring strain (~18 kcal/mol) of the cyclooctyne provides the necessary activation energy to drive the cycloaddition with an azide.[3]

-

Reactants: A variety of strained cyclooctynes have been developed, including DBCO (dibenzocyclooctyne) and BCN (bicyclo[6.1.0]nonyne), each offering different reaction kinetics and stability.[14]

-

Advantages: The absence of a toxic catalyst makes SPAAC the preferred method for labeling in living cells and whole organisms.[3][14]

-

Limitations: SPAAC reactions are generally 10 to 100 times slower than their copper-catalyzed counterparts.[11][14] The cyclooctyne reagents are also significantly larger and more hydrophobic than the propargyl group, which can sometimes lead to steric hindrance or solubility issues.[14] Furthermore, the reaction is not regiospecific, typically yielding a mixture of regioisomers.[15]

Quantitative Data Presentation

The choice between CuAAC and SPAAC often depends on a trade-off between reaction speed and biocompatibility. The following tables summarize the key characteristics and kinetic data for these reactions to aid in experimental design.

Table 1: Comparative Analysis of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Reaction Partners | Terminal Alkyne (e.g., Propargyl) + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |

| Catalyst | Copper(I) required | None (Catalyst-free) |

| Biocompatibility | Limited due to copper cytotoxicity; best for in vitro or ex vivo use.[12] | High; suitable for live cell and in vivo applications.[14] |

| Regioselectivity | Highly regioselective (1,4-isomer exclusively).[1] | Not regioselective (mixture of isomers).[15] |

| Relative Speed | Very fast.[11] | Slower than CuAAC.[14] |

| Reagent Size | Alkyne partner is small (minimal steric perturbation). | Cyclooctyne partner is bulky and hydrophobic.[14] |

Table 2: Representative Second-Order Rate Constants (k₂) for Bioorthogonal Azide-Alkyne Reactions

| Reaction Type | Alkyne Reagent | Azide Reagent | Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne | Benzyl Azide | 10 - 200 | Aqueous buffer with Cu(I) and accelerating ligand.[11] |

| CuAAC | Terminal Alkyne | Peptide-Azide | ~10⁴ (with optimized ligand) | Varies with ligand and conditions.[16] |

| SPAAC | BCN | Benzyl Azide | ~0.3 | Acetonitrile |

| SPAAC | DBCO (ADIBO) | Benzyl Azide | ~1.0 | Methanol/Water |

| SPAAC | ODIBO | Azide-Peptide | ~45 | Aqueous buffer.[17] |

Note: Rate constants are highly dependent on the specific reactants, solvent, temperature, and (for CuAAC) the ligand used. The values presented are for general comparison.

Visualization of Key Processes

Diagrams created using Graphviz provide clear visual representations of the chemical mechanisms and experimental workflows involved in propargyl-based bioconjugation.

References

- 1. Click chemistry - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. jenabioscience.com [jenabioscience.com]

- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of N-Hydroxysuccinimide (NHS) Esters in Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies underlying the use of N-hydroxysuccinimide (NHS) esters for protein labeling. It delves into the core chemistry, factors influencing reaction efficiency, detailed experimental protocols, and data interpretation, offering a technical resource for professionals in life sciences and drug development.

The Core Principle: Amine-Reactive Chemistry

N-hydroxysuccinimide (NHS) esters are highly effective reagents for covalently modifying proteins.[1][2] The fundamental principle of this labeling strategy lies in the reaction between the NHS ester and primary amines (-NH₂) present on the protein's surface.[3] This reaction results in the formation of a stable and irreversible amide bond, securely attaching a molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule) to the protein.[4]

The primary targets for NHS ester labeling on proteins are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus.[2][5] Given that lysine is a common amino acid, most proteins present multiple sites for labeling.[2][5] This widespread availability of reactive sites makes NHS ester chemistry a versatile and widely adopted method for protein conjugation.[6]

The reaction is highly pH-dependent, with optimal conditions typically falling within a pH range of 8.3 to 8.5.[7][8][9] At this mildly basic pH, the primary amines are sufficiently deprotonated and thus nucleophilic enough to attack the carbonyl carbon of the NHS ester. Conversely, at acidic pH, the amino groups are protonated, rendering them unreactive.[7] It is also crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the NHS ester, thereby reducing labeling efficiency.[10][11]

A competing reaction is the hydrolysis of the NHS ester, which increases at higher pH and can reduce the overall yield of the labeled protein.[7][9] Therefore, maintaining the recommended pH range is critical for successful conjugation.

Visualizing the Reaction Mechanism

The chemical transformation at the heart of NHS ester labeling is a nucleophilic acyl substitution. The deprotonated primary amine on the protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

Factors Influencing Labeling Efficiency

Several parameters can significantly impact the outcome of a protein labeling experiment using NHS esters. Careful optimization of these factors is key to achieving the desired degree of labeling (DOL) while preserving protein function.

| Parameter | Optimal Condition/Consideration | Rationale |

| pH | 8.3 - 8.5[7][8][9] | Maximizes amine reactivity while minimizing NHS ester hydrolysis.[7] |

| Protein Concentration | 1-10 mg/mL[7] | Higher concentrations can improve labeling efficiency.[4] |

| Molar Ratio of NHS Ester to Protein | Varies (e.g., 8-20 fold molar excess)[7][11] | Influences the degree of labeling (DOL); requires empirical optimization. |

| Reaction Buffer | Amine-free (e.g., PBS, bicarbonate, borate)[10][11] | Prevents competition for the NHS ester.[10] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF[3][7] | NHS esters are often not water-soluble and are susceptible to hydrolysis.[10][11] |

| Reaction Time and Temperature | 1-4 hours at room temperature or overnight at 4°C[2][10] | Balances reaction completion with potential protein degradation or NHS ester hydrolysis. |

| Protein Purity | High purity[10] | Impurities can interfere with the labeling reaction.[10] |

| Accessibility of Amines | Surface-exposed primary amines | Steric hindrance can prevent efficient labeling of certain residues.[10] |

Detailed Experimental Protocol

The following protocol provides a general framework for labeling proteins with NHS esters. It is important to note that specific details may need to be optimized for the particular protein and label being used.

Materials:

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

NHS ester of the desired label

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare the Protein Solution:

-

Prepare the NHS Ester Stock Solution:

-

Perform the Labeling Reaction:

-

Add the calculated amount of the NHS ester stock solution to the protein solution. The molar excess of the NHS ester will depend on the desired degree of labeling and should be optimized.[7]

-

Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is light-sensitive.[1][2]

-

-

Quench the Reaction (Optional but Recommended):

-

Add a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

-

Purify the Labeled Protein:

-

Separate the labeled protein from unreacted NHS ester, the hydrolyzed label, and the N-hydroxysuccinimide byproduct using a size-exclusion chromatography column (e.g., a desalting column).[2]

-

-

Characterize the Labeled Protein:

-

Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.[4]

-

Storage:

-

Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[1] Avoid repeated freeze-thaw cycles.[1]

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical protein labeling experiment.

Application in Signaling Pathway Analysis

Labeled proteins are invaluable tools for elucidating complex biological processes such as cell signaling pathways. For instance, a fluorescently labeled antibody can be used to track the localization of a specific receptor on the cell surface following ligand binding, providing insights into receptor internalization and downstream signaling events.

The diagram below conceptualizes a simplified signaling pathway where a fluorescently labeled antibody is used to study receptor trafficking.

Conclusion

NHS ester chemistry provides a robust and versatile method for labeling proteins, enabling a wide array of applications in research, diagnostics, and therapeutics. A thorough understanding of the reaction mechanism, careful control of experimental conditions, and appropriate purification and characterization are paramount to the successful generation of high-quality labeled protein conjugates. This guide serves as a foundational resource for scientists and professionals seeking to effectively employ this powerful bioconjugation technique.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. glenresearch.com [glenresearch.com]

- 3. nbinno.com [nbinno.com]

- 4. biotium.com [biotium.com]

- 5. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lumiprobe.com [lumiprobe.com]

- 8. interchim.fr [interchim.fr]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. broadpharm.com [broadpharm.com]

The Solubility Solution: A Technical Guide to the Pivotal Role of the PEG3 Linker

For Immediate Release

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the challenge of poor aqueous solubility of potent therapeutic agents remains a significant hurdle. This technical guide provides an in-depth exploration of the crucial role of the short-chain polyethylene (B3416737) glycol linker, PEG3, in overcoming this obstacle. Addressed to researchers, scientists, and drug development professionals, this document details the chemical properties, synthesis, and application of PEG3 linkers, supported by quantitative data, experimental protocols, and visual workflows to facilitate a comprehensive understanding of its importance in enhancing drug solubility and overall therapeutic potential.

Executive Summary

The covalent attachment of a three-unit polyethylene glycol (PEG3) linker to hydrophobic small molecule drugs is a key strategy to improve their aqueous solubility. This enhancement is critical for the successful formulation, manufacturing, and in vivo performance of complex bioconjugates such as ADCs and PROTACs. The hydrophilic nature of the PEG3 chain can significantly increase the solubility of otherwise poorly soluble payloads, preventing aggregation and improving pharmacokinetic properties. This guide will demonstrate the tangible benefits of PEG3 incorporation through representative data and detailed methodologies.

Data Presentation: The Impact of PEG3 Linker on Solubility

| Compound | Molecular Weight ( g/mol ) | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |

| SN-38 | 392.4 | ~11-38[4][5] | - |

| SN-38-PEG3 Conjugate (Hypothetical) | ~536.6 | ~500 - 1000 | ~13-90 |

Note: The solubility of the SN-38-PEG3 conjugate is an educated estimate based on the known significant increases in solubility observed with PEGylation of hydrophobic small molecules.[2][3]

Experimental Protocols

To provide a practical framework for researchers, this section outlines detailed methodologies for the synthesis of a PEG3-containing conjugate and the subsequent assessment of its aqueous solubility.

Protocol 1: Synthesis of a Thiol-Reactive Payload with a PEG3 Linker for ADC Development

This protocol describes the synthesis of a maleimide-activated cytotoxic payload incorporating a PEG3 linker, ready for conjugation to a reduced monoclonal antibody.

Materials:

-

Cytotoxic drug with a primary or secondary amine (e.g., a derivative of MMAE)

-

Thiol-PEG3-acid (linker)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (B86325) coupling agent

-

N-Hydroxysuccinimide (NHS)

-

Maleimide-PEG-amine

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Reverse-phase HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Activation of Thiol-PEG3-acid:

-

Dissolve Thiol-PEG3-acid (1.2 equivalents) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4 hours to form the NHS ester.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

-

Coupling of Activated Linker to the Cytotoxic Drug:

-

In a separate flask, dissolve the amine-containing cytotoxic drug (1 equivalent) in anhydrous DMF.

-

Slowly add the solution of the activated Thiol-PEG3-acid-NHS ester to the drug solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Purification of the Drug-Linker Intermediate:

-

Remove the DMF under reduced pressure.

-

Re-dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.

-

Collect the precipitate by filtration and purify by reverse-phase HPLC.

-

Characterize the purified product by mass spectrometry to confirm the molecular weight of the drug-linker conjugate.

-

-

Activation with Maleimide:

-

Dissolve the purified drug-linker intermediate (1 equivalent) and maleimide-PEG-amine (1.1 equivalents) in anhydrous DMF.

-

Add a coupling agent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction at room temperature for 2 hours.

-

-

Final Purification:

-

Purify the final maleimide-activated drug-linker-PEG3 construct by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a powder.

-

Protocol 2: Aqueous Solubility Assessment using the Shake-Flask Method

This protocol details the determination of the aqueous solubility of the synthesized PEG3-conjugated payload compared to the unconjugated payload.

Materials:

-

Unconjugated cytotoxic drug

-

PEG3-conjugated cytotoxic drug

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (B87167) (DMSO)

-

2 mL microcentrifuge tubes

-

Orbital shaker/incubator

-

High-speed microcentrifuge

-

HPLC system with a UV detector for quantification

-

Analytical balance

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a high-concentration stock solution of both the unconjugated and PEG3-conjugated drug in DMSO (e.g., 10 mg/mL).

-

-

Sample Preparation:

-

Add an excess amount of the solid compound (unconjugated and PEG3-conjugated drug) to separate 2 mL microcentrifuge tubes containing 1 mL of PBS (pH 7.4). Ensure there is undissolved solid material at the bottom of the tubes.

-

-

Equilibration:

-

Tightly cap the tubes and place them on an orbital shaker in a temperature-controlled incubator set to 25°C.

-

Shake the samples for 24-48 hours to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After incubation, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

-

-

Quantification:

-

Carefully collect an aliquot of the clear supernatant from each tube, being cautious not to disturb the pellet.

-

Dilute the supernatant with an appropriate solvent (e.g., a mixture of PBS and an organic solvent) to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted samples by HPLC with UV detection to determine the concentration of the dissolved drug.

-

-

Data Analysis:

-

Prepare a standard curve of known concentrations of each compound to accurately quantify the concentration in the supernatant.

-

The determined concentration represents the aqueous solubility of the compound in µg/mL or mM.

-

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC Mechanism of Action

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

Experimental Workflow for ADC Synthesis and Solubility Assessment

Caption: A streamlined workflow for the synthesis, purification, and solubility assessment of an Antibody-Drug Conjugate incorporating a PEG3 linker.

Conclusion

The incorporation of a PEG3 linker is a highly effective and versatile strategy to enhance the aqueous solubility of hydrophobic therapeutic payloads. This in-depth technical guide provides the foundational knowledge, practical protocols, and visual aids for researchers and drug development professionals to leverage the benefits of PEG3 linkers in their ADC and PROTAC programs. The significant improvement in solubility not only facilitates formulation and manufacturing but also has the potential to positively impact the in vivo performance and therapeutic window of these next-generation targeted therapies.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Research progress of polyethylene glycol modified small molecule drugs [cjpt.magtechjournal.com]

- 4. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SN38-loaded <100 nm targeted liposomes for improving poor solubility and minimizing burst release and toxicity: in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Propargyl-PEG-NHS Esters for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two closely related, yet distinct, propargyl-activated polyethylene (B3416737) glycol (PEG) linkers: Propargyl-NH-PEG3-C2-NHS ester and Propargyl-PEG3-NHS ester . These bifunctional linkers are instrumental in the fields of bioconjugation, proteomics, and targeted drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document will delve into their chemical properties, provide detailed experimental protocols for their use, present comparative data, and illustrate their application in complex biological workflows.

Introduction to Propargyl-PEG-NHS Esters

Propargyl-PEG-NHS esters are heterobifunctional crosslinkers that feature a terminal alkyne group (propargyl) and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances solubility and reduces steric hindrance, making these linkers ideal for conjugating molecules in aqueous environments.

The NHS ester moiety allows for the covalent attachment to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies. This reaction forms a stable amide bond.

The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction enables the attachment of azide-modified molecules, such as fluorescent dyes, cytotoxic payloads, or other biomolecules.

It is crucial to distinguish between the two primary compounds discussed in this guide, as they differ in their chemical structure, which impacts their molecular weight and potentially their reactivity and stability.

Physicochemical Properties and Comparative Data

The selection of the appropriate linker is critical for the success of a bioconjugation strategy. Below is a summary of the key properties of this compound and Propargyl-PEG3-NHS ester.

| Property | This compound | Propargyl-PEG3-NHS ester |

| CAS Number | 1214319-94-4 | 1428629-71-3 |

| Molecular Formula | C₁₆H₂₄N₂O₇ | C₁₄H₁₉NO₇ |

| Molecular Weight | 356.37 g/mol | 313.30 g/mol |

| Structure | Contains an amide bond and an additional ethyl group in the linker backbone. | Ether-based PEG linker. |

| Purity | Typically >95% | Typically >95% |

| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF |

| Storage | Store at -20°C, desiccated | Store at -20°C, desiccated |

| Reactivity | Amine-reactive (NHS ester), Alkyne for CuAAC | Amine-reactive (NHS ester), Alkyne for CuAAC |

Experimental Protocols

The following sections provide detailed protocols for the two key reactions involving these linkers: NHS ester conjugation to primary amines and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol for NHS Ester Conjugation to an Antibody

This protocol describes the labeling of a monoclonal antibody (mAb) with the propargyl-PEG-NHS ester linker.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound or Propargyl-PEG3-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers with primary amines (e.g., glycine), exchange the buffer to the Conjugation Buffer using a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.

-

-

Linker Preparation:

-

Allow the vial of the propargyl-PEG-NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO. For example, dissolve 3.56 mg of this compound in 1 mL of DMSO.

-

-

Conjugation Reaction:

-

Calculate the volume of the linker stock solution required for the desired molar excess. A 10-20 fold molar excess of the linker over the antibody is a good starting point.

-

Add the calculated volume of the linker stock solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

-

Quenching:

-

Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer for the subsequent CuAAC reaction or storage (e.g., PBS, pH 7.4).

-

-

Characterization:

-

Determine the degree of labeling (DOL), i.e., the number of linker molecules per antibody, using methods such as MALDI-TOF mass spectrometry or by conjugating an azide-containing dye and measuring the absorbance.

-

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-modified molecule (e.g., a cytotoxic drug or a fluorescent probe) to the propargyl-modified antibody.

Materials:

-

Propargyl-modified antibody (from section 3.1)

-

Azide-modified molecule of interest

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)

-

Sodium Ascorbate (B8700270) solution (freshly prepared, e.g., 100 mM in water)

-

Reaction Buffer: PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the propargyl-modified antibody and the azide-modified molecule in the Reaction Buffer. A 5-10 fold molar excess of the azide-modified molecule over the antibody is recommended.

-

-

Catalyst Preparation:

-

In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of CuSO₄ to THPTA is commonly used. Let the mixture stand for a few minutes.

-

-

Click Reaction:

-

Add the copper-ligand complex to the antibody-azide mixture. The final concentration of CuSO₄ is typically in the range of 0.1-1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO₄.

-

Incubate the reaction for 1-4 hours at room temperature, protected from light. Gentle mixing during incubation can improve efficiency.

-

-

Purification:

-

Purify the resulting antibody conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove the excess azide-modified molecule, copper catalyst, and other small-molecule reagents.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the final drug-to-antibody ratio (DAR).

-

Experimental Workflows and Signaling Pathways

The use of Propargyl-PEG-NHS esters enables the construction of sophisticated molecular tools for investigating complex biological processes. Below are examples of an experimental workflow and a conceptual signaling pathway study that can be facilitated by these linkers, visualized using the DOT language for Graphviz.

Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This diagram illustrates the sequential steps involved in creating an ADC using a propargyl-PEG-NHS ester.

Propargyl-NH-PEG3-C2-NHS Ester: A Technical Guide to a Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propargyl-NH-PEG3-C2-NHS ester, a heterobifunctional crosslinker integral to the fields of bioconjugation, targeted drug delivery, and proteomics. This document details the molecule's chemical and physical properties, its primary applications, and provides representative protocols for its use in creating stable bioconjugates, such as antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a non-cleavable linker molecule featuring two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a terminal propargyl group. The NHS ester allows for covalent attachment to primary amines on biomolecules, while the propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The molecule incorporates a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and reduces the aggregation of the resulting conjugates.

| Property | Value |

| Molecular Weight | 356.38 g/mol |

| Molecular Formula | C₁₆H₂₄N₂O₇ |

| CAS Number | 1214319-94-4 |

| Solubility | Soluble in DMSO, DMF, and DCM |

| Storage | Recommended storage at -20°C |

Key Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a versatile tool for the precise construction of complex biomolecular architectures.[1]

Antibody-Drug Conjugates (ADCs): This linker is extensively used in the synthesis of ADCs.[1] The NHS ester end reacts with lysine (B10760008) residues on a monoclonal antibody, and the propargyl group is then available to be conjugated to a cytotoxic drug molecule that has been modified with an azide (B81097) group. The PEG spacer in the linker can improve the pharmacokinetic properties of the resulting ADC.

Click Chemistry: As a click chemistry reagent, this molecule facilitates the highly efficient and specific ligation of biomolecules.[1] The propargyl group readily undergoes CuAAC with azide-modified proteins, peptides, nucleic acids, or small molecules.[2] This bioorthogonal reaction is highly selective and can be performed in aqueous conditions, making it ideal for biological applications.[2]

PROTACs and Biomolecule Labeling: The linker can also be employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for the fluorescent or biotin (B1667282) labeling of proteins and other biomolecules.

Experimental Protocols

The following are detailed, representative methodologies for the two-step conjugation process involving this compound.

Part 1: NHS Ester Conjugation to a Primary Amine (e.g., an Antibody)

This protocol describes the covalent attachment of the linker to a protein via its primary amine groups.

Materials:

-

Antibody or other amine-containing protein

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[3]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column or dialysis cassette for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 2.5 mg/mL in the reaction buffer.[3] Ensure the buffer is free of amine-containing substances like Tris or glycine.[3]

-

Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[]

-

Conjugation Reaction: Add the linker stock solution to the antibody solution at a 10-20 fold molar excess. Gently mix and incubate for 1 hour at room temperature or 2 hours on ice, protected from light.[5]

-

Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[5] Incubate for 15 minutes on ice.[5]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.

Materials:

-

Propargyl-modified biomolecule (from Part 1)

-

Azide-containing molecule (e.g., a cytotoxic drug, fluorescent dye)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM)[6]

-

Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM)[6]

-